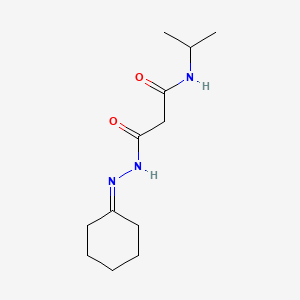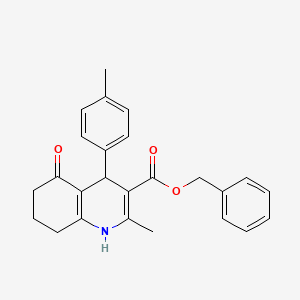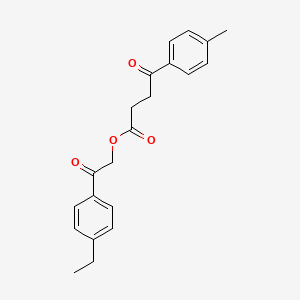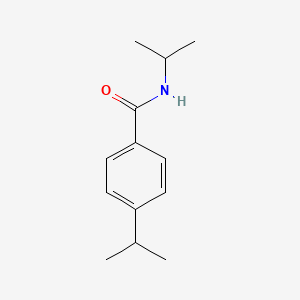
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione, also known as Compound 1, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound 1 has been found to inhibit the activity of the protein kinase B (AKT) pathway and induce apoptosis. In inflammation research, this compound 1 has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound 1 has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound 1 has been found to have various biochemical and physiological effects. In cancer research, this compound 1 has been found to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound 1 has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, this compound 1 has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to working with this compound 1, including its limited solubility in aqueous solutions and its high cost.
Zukünftige Richtungen
There are several future directions for research on 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of this compound 1. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential side effects.
Conclusion:
In conclusion, this compound 1 is a novel small molecule that has shown promising results in scientific research. It has been synthesized through various methods and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but its high purity, stability, and low toxicity make it a promising candidate for future drug development.
Synthesemethoden
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been synthesized through various methods, including the reaction of 3-(1-piperidinylmethyl) indole with maleic anhydride, and the reaction of 3-(1-piperidinylmethyl) indole with maleimide. These methods have been optimized to obtain high yields of this compound 1 with high purity.
Wissenschaftliche Forschungsanwendungen
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has shown potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound 1 has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound 1 has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1-(piperidin-1-ylmethyl)-3a,7a-dihydroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7,11-12H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHHHAIJWOSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3C=CC=CC3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)

![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)


![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

